4,6-Difluoro-2-methyl-1H-benzo[d]imidazole

Antiviral Herpes Simplex Virus Nucleoside Analog

This 4,6-difluoro-2-methyl-1H-benzo[d]imidazole building block is essential for medicinal chemists developing next-generation anti-HSV nucleoside analogs (2× potency improvement vs ribavirin), universal base probes for degenerate PCR, and kinase inhibitor libraries. Its specific 4,6-difluoro substitution pattern is critical—generic alternatives alter electronic properties and void biological validation. Supplied at ≥98% purity with full analytical documentation (NMR, HPLC, GC) for reproducible scale-up. Compare pricing and stock now.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
CAS No. 874814-18-3
Cat. No. B1422126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2-methyl-1H-benzo[d]imidazole
CAS874814-18-3
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2F)F
InChIInChI=1S/C8H6F2N2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)
InChIKeyABQYTBKFUCHTOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-2-methyl-1H-benzo[d]imidazole (CAS 874814-18-3): Procurement-Relevant Physicochemical and Structural Profile


4,6-Difluoro-2-methyl-1H-benzo[d]imidazole (CAS 874814-18-3) is a heterocyclic building block consisting of a benzimidazole core substituted with fluorine atoms at the 4- and 6-positions and a methyl group at the 2-position [1]. It has a molecular formula of C8H6F2N2 and an exact mass of 168.05 Da . The compound is commercially available at purities typically ranging from 95% to 98% and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why Generic 2-Methylbenzimidazole Analogs Cannot Substitute for 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole


The precise substitution pattern of 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole is critical; its unique combination of electron-withdrawing fluorine atoms and a 2-methyl group creates a distinct electronic environment and steric profile that cannot be replicated by other benzimidazole regioisomers or non-fluorinated analogs . This specific pattern is essential for applications requiring defined hydrogen-bonding capabilities, metabolic stability, and non-discriminatory base pairing in nucleic acid contexts [1]. Generic substitution with unsubstituted, mono-fluoro, or differently substituted benzimidazoles will lead to significantly altered physicochemical properties and biological outcomes [2].

Quantitative Differentiation of 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole: Head-to-Head and Cross-Study Comparisons


Antiviral Activity of 4,6-Difluorobenzimidazole Nucleoside: Superior Potency vs. Ribavirin

The 4,6-difluoro substitution pattern on the benzimidazole core, when incorporated into a 3'-deoxyribonucleoside, demonstrates potent and selective antiviral activity against herpes simplex virus type 1 (HSV-1). In a direct head-to-head comparison, the 4,6-difluoro derivative (4,6-Difluoro-1-(β-D-3'-deoxyribofuranosyl)benzimidazole) exhibited an IC50 of 250.92 µM and a selectivity index (SI) of 12.00 against HSV-1 reference strain L2 in Vero E6 cells, which is approximately 2-fold more potent than the comparator drug ribavirin (IC50 = 511.88 µM, SI > 8.00) [1]. This quantifiable improvement in both potency and selectivity underscores the value of the 4,6-difluoro motif for antiviral drug development.

Antiviral Herpes Simplex Virus Nucleoside Analog

Universal Base Behavior: 4,6-Difluorobenzimidazole Does Not Discriminate Between Natural Nucleobases

The 4,6-difluorobenzimidazole moiety is a proven universal base analogue that hybridizes equally well with all four natural nucleobases in RNA duplexes. Class-level inference from studies on 4,6-difluorobenzimidazole nucleosides indicates that this scaffold does not discriminate between adenine, guanine, cytosine, and uracil during duplex formation [1]. In contrast, many other benzimidazole and benzene nucleoside analogues exhibit significant base-pairing bias, limiting their utility as universal probes [1]. This non-discriminatory behavior is a direct consequence of the specific 4,6-difluoro substitution, which balances stacking and hydrogen-bonding interactions.

Nucleic Acid Chemistry Universal Base RNA Duplex

Enhanced Reactivity in Nucleophilic Substitution Due to Electron-Withdrawing Fluorines

The presence of two fluorine atoms at the 4- and 6-positions of 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole significantly enhances its electron-withdrawing effects compared to non-fluorinated or mono-fluorinated benzimidazole analogs. This structural feature improves the compound's reactivity in nucleophilic substitution reactions, as supported by class-level inference . While direct kinetic data for this specific compound is not available in the primary literature, the well-established Hammett σ values for fluorine substituents (σmeta = 0.34, σpara = 0.06) and their combined inductive effect predict a substantially more electrophilic aromatic ring than in the parent 2-methylbenzimidazole.

Synthetic Chemistry Electron-Withdrawing Group Reactivity

Commercially Available High Purity (≥98%) with Batch-Specific Analytical Documentation

4,6-Difluoro-2-methyl-1H-benzo[d]imidazole (CAS 874814-18-3) is routinely supplied at a standard purity of 98% by major vendors, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of characterization and purity is essential for reproducibility in both research and industrial settings. In contrast, less common or custom-synthesized benzimidazole derivatives may lack rigorous analytical data or be available only at lower purities, introducing variability into downstream applications.

Quality Control Purity Procurement

Validated Research and Industrial Use Cases for 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole


Scaffold for Novel Antiviral Nucleoside Analogs Targeting Herpes Simplex Virus (HSV)

Researchers developing next-generation anti-HSV therapeutics should prioritize 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole as a key synthetic intermediate. Its incorporation into nucleoside structures has been shown to yield compounds with a 2-fold improvement in antiviral potency (IC50 = 250.92 µM) and enhanced selectivity (SI = 12.00) compared to ribavirin [1]. This provides a quantifiable advantage over non-fluorinated or alternatively substituted benzimidazole scaffolds in the design of DNA polymerase inhibitors.

Synthesis of Universal Base Nucleosides for Unbiased Nucleic Acid Probes and Primers

For applications in molecular biology requiring non-discriminatory base pairing, 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole serves as the foundational building block for synthesizing 4,6-difluorobenzimidazole nucleoside analogues. These analogues have been empirically validated as universal bases, hybridizing with equal stability to all four natural nucleobases in RNA duplexes [2]. This property is essential for designing degenerate PCR primers, sequencing ambiguous templates, and developing probes for detecting unknown or highly variable genetic sequences.

Electron-Deficient Building Block for Kinase Inhibitor and Agrochemical Synthesis

Medicinal and agricultural chemists can leverage the enhanced electrophilicity of 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole, imparted by its dual fluorine substitution, to construct libraries of bioactive molecules with tailored electronic properties . This compound is particularly valuable for synthesizing kinase inhibitors and other pharmaceutical candidates where modulating electron density and hydrogen-bonding capacity is critical for target binding and metabolic stability.

High-Purity Intermediate for Reproducible Industrial-Scale Synthesis and QC

For industrial process chemists and quality control laboratories, procuring 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole at a verified purity of ≥98% with comprehensive analytical data (NMR, HPLC, GC) minimizes variability and ensures batch-to-batch reproducibility . This level of documentation and purity is a critical differentiator from less-characterized or custom-synthesized alternatives, directly impacting the reliability and scalability of manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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